molecular formula C12H8F3NO4 B6312629 2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid CAS No. 1357625-85-4

2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid

Cat. No.: B6312629
CAS No.: 1357625-85-4
M. Wt: 287.19 g/mol
InChI Key: XIABJLADPYGEKC-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid is an organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring substituted with a methoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, often involving the use of carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Formation of 2-[4-(Trifluoromethyl)phenyl]-5-hydroxy-1,3-oxazole-4-carboxylic acid.

    Reduction: Formation of 2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Chemistry:

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its electron-withdrawing trifluoromethyl group.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine:

    Pharmaceuticals: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study the effects of trifluoromethyl groups on biological activity.

Industry:

    Agrochemicals: Potential use as an intermediate in the synthesis of herbicides or pesticides.

    Polymers: Incorporation into polymer backbones to modify physical properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which 2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid exerts its effects is largely dependent on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic distribution.

Comparison with Similar Compounds

    2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.

    2-[4-(Trifluoromethyl)phenyl]-5-methyl-1,3-oxazole-4-carboxylic acid: Substitution of the methoxy group with a methyl group, altering its electronic and steric properties.

    2-[4-(Trifluoromethyl)phenyl]-5-hydroxy-1,3-oxazole-4-carboxylic acid: Presence of a hydroxyl group instead of a methoxy group, impacting its hydrogen bonding capabilities.

Properties

IUPAC Name

5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c1-19-11-8(10(17)18)16-9(20-11)6-2-4-7(5-3-6)12(13,14)15/h2-5H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIABJLADPYGEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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